3-Amino-1-(2-methylcyclohexyl)propan-1-ol
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Overview
Description
3-Amino-1-(2-methylcyclohexyl)propan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexyl ring with a methyl substituent. It is a versatile compound with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylcyclohexyl)propan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 2-methylcyclohexanone with nitromethane to form a nitroalkane intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the addition of a hydroxyl group to the propyl chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or ethers.
Scientific Research Applications
3-Amino-1-(2-methylcyclohexyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A similar compound with a simpler structure, lacking the cyclohexyl ring and methyl substituent.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another compound with an indole ring, used in different biological studies.
Uniqueness
3-Amino-1-(2-methylcyclohexyl)propan-1-ol is unique due to its specific structural features, including the cyclohexyl ring and methyl substituent. These features contribute to its distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-amino-1-(2-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h8-10,12H,2-7,11H2,1H3 |
InChI Key |
DJKZSBOMQFFWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(CCN)O |
Origin of Product |
United States |
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